molecular formula C10H13NO4S B13461498 2-(3-Ethanesulfonamidophenyl)acetic acid

2-(3-Ethanesulfonamidophenyl)acetic acid

Cat. No.: B13461498
M. Wt: 243.28 g/mol
InChI Key: AFNBJPKSDJXEKU-UHFFFAOYSA-N
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Description

2-(3-Ethanesulfonamidophenyl)acetic acid is an organic compound that features a phenyl ring substituted with an ethanesulfonamide group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethanesulfonamidophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-nitrophenylacetic acid.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amine group is then reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethanesulfonamidophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The acetic acid moiety can participate in esterification reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Acid chlorides or alcohols in the presence of a catalyst like sulfuric acid are common.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products include amines or alcohols.

    Substitution: Esters or amides are typical products.

Scientific Research Applications

2-(3-Ethanesulfonamidophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Ethanesulfonamidophenyl)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, potentially inhibiting the activity of cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Sulfonamidophenyl)acetic acid: Similar structure but lacks the ethanesulfonyl group.

    3-Phenylpropanoic acid: Similar backbone but different functional groups.

Uniqueness

2-(3-Ethanesulfonamidophenyl)acetic acid is unique due to the presence of both the ethanesulfonamide and acetic acid groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

2-[3-(ethylsulfonylamino)phenyl]acetic acid

InChI

InChI=1S/C10H13NO4S/c1-2-16(14,15)11-9-5-3-4-8(6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)

InChI Key

AFNBJPKSDJXEKU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)CC(=O)O

Origin of Product

United States

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